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Compound of Interest

Compound Name: 4-Butylpiperidine

Cat. No.: B1281884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-butylpiperidine scaffold is a key pharmacophore in a variety of biologically active

compounds with significant therapeutic potential. While 4-butylpiperidine itself is primarily a

chemical building block, its derivatives have shown promise in targeting a range of receptors

and pathways implicated in neurological and other disorders. This technical guide provides an

in-depth overview of the core therapeutic applications of notable 4-butylpiperidine derivatives,

focusing on their pharmacology, mechanisms of action, and the experimental data supporting

their potential use.

Neuroprotection via Sigma-1 Receptor Agonism:
The Case of PPBP
One of the most studied derivatives is 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent

and specific sigma-1 receptor agonist.[1][2] The sigma-1 receptor is an intracellular chaperone

protein located at the endoplasmic reticulum-mitochondrion interface, and its activation has

been linked to neuroprotective effects.

Mechanism of Action
PPBP exerts its neuroprotective effects through the modulation of several intracellular signaling

pathways. In models of ischemic stroke, PPBP has been shown to attenuate the activity of

neuronal nitric oxide synthase (nNOS), thereby reducing the production of damaging nitric

oxide.[1][3] This is achieved by decreasing the recruitment of nNOS to the cell membrane and
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reducing its association with the NMDA receptor NR2 subunit.[1][3] This action is mediated by

changes in the coupling of nNOS to postsynaptic density-95 (PSD-95).[1][3] Furthermore,

PPBP has been demonstrated to protect against excitotoxic brain injury by stabilizing the

mitochondrial membrane potential and inhibiting microglial activation.[4]

Quantitative Data Summary
Compound Target Assay Value Reference

4-phenyl-1-(4-

phenylbutyl)

piperidine

(PPBP)

Sigma-1

Receptor

In vivo labeling in

mouse brain
High uptake [2]

PPBP
Ischemic

Neuroprotection

Middle Cerebral

Artery Occlusion

(MCAO) in rats

27.3% ± 9.1%

infarction volume

(PPBP-PPBP)

vs. 59.3% ±

7.3% (saline-

saline)

[5]

Experimental Protocols
In Vivo Labeling of Sigma Receptors with [3H]4-PPBP:

Animal Model: Mice.

Procedure: [3H]4-PPBP was administered intravenously. Brains were dissected at various

time points post-injection.

Analysis: Radioactivity in different brain regions was measured to determine the uptake and

distribution of the radioligand. Inhibition studies were conducted by pre-treating animals with

other known sigma receptor ligands.[2]

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:

Animal Model: Adult male Wistar rats.
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Procedure: A microdialysis probe was implanted in the right caudoputamen. MCAO was

induced for 2 hours using the intraluminal suture technique.

Treatment: Rats were treated with either saline or PPBP intravenously before and/or after

MCAO.

Analysis: Infarction volume was measured at 22 hours of reperfusion. Microdialysis samples

were analyzed for dopamine and its metabolites.[5]
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Caption: Signaling pathway of PPBP-mediated neuroprotection.

Muscarinic M1 Receptor Allosteric Agonism: The
Potential of AC-42
Another significant derivative is 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-

42), which acts as a selective allosteric agonist of the muscarinic M1 receptor.[6][7] The M1

receptor is a G protein-coupled receptor that plays a crucial role in cognitive function, making it

a target for Alzheimer's disease and other cognitive disorders.

Mechanism of Action
AC-42 binds to a site on the M1 receptor that is topographically distinct from the orthosteric site

where acetylcholine binds.[6][7] This allosteric binding induces a conformational change in the
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receptor, leading to its activation even in the absence of the natural agonist.[6][7] Evidence for

this allosteric mechanism comes from radioligand binding studies where AC-42 failed to fully

inhibit the binding of the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) and

retarded its dissociation rate.[6][7]

Quantitative Data Summary
Compound Target Assay Value Reference

AC-42
Muscarinic M1

Receptor

[3H]NMS Binding

Inhibition

Incomplete

inhibition,

consistent with

allosteric

modulation

[7]

Atropine
Muscarinic M1

Receptor

[3H]NMS Binding

Inhibition

pKB = 9.37 ±

0.04
[7]

Pirenzepine
Muscarinic M1

Receptor

[3H]NMS Binding

Inhibition

pKB = 7.99 ±

0.05
[7]

Experimental Protocols
[3H]N-methylscopolamine ([3H]NMS) Binding Studies:

Preparation: Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the

human M1 receptor were used.

Procedure: Membranes were incubated with a fixed concentration of [3H]NMS and varying

concentrations of the test compound (AC-42, atropine, or pirenzepine).

Analysis: The amount of bound radioligand was measured to determine the inhibitory

potency of the test compounds. Dissociation experiments were also performed to assess the

effect of allosteric modulators on the off-rate of [3H]NMS.[6][7]

Experimental Workflow Diagram
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Caption: Workflow for [3H]NMS binding assay to characterize M1 receptor ligands.
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Other Potential Therapeutic Applications
The 4-butylpiperidine scaffold is also present in compounds with other potential therapeutic

uses:

Antipsychotic Activity: Derivatives of diphenylbutylpiperidine are a class of typical

antipsychotic drugs.[8][9] Some 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-

quinolinones, which contain a butyl-piperidine linker, have shown potent antagonism at 5-

HT1A, 5-HT2, and D2 receptors, suggesting potential as atypical antipsychotics.[10]

Antimicrobial and Antifungal Activity: Certain piperidine derivatives have been investigated

for their antimicrobial and antifungal properties.[11][12]

Cancer Therapy: Some FDA-approved antipsychotic drugs of the diphenylbutylpiperidine

class, such as penfluridol and pimozide, are being repurposed for cancer therapy due to their

ability to inhibit cancer cell proliferation and induce apoptosis.[8]

Analgesia: Certain 4-phenylpiperidine derivatives have been shown to possess analgesic

properties.[13]

Synthesis and Future Directions
The synthesis of 4-substituted piperidines is a well-established area of organic chemistry, with

various methods available for their preparation.[14][15][16][17] The versatility of the piperidine

ring allows for extensive chemical modification, making it a valuable scaffold for the

development of new therapeutic agents.[18][19][20]

Future research will likely focus on:

The development of more selective and potent derivatives targeting specific receptor

subtypes.

The exploration of novel therapeutic areas for 4-butylpiperidine-containing compounds.

The use of computational modeling and structure-activity relationship (SAR) studies to

design next-generation drugs with improved pharmacokinetic and pharmacodynamic

profiles.
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In conclusion, the 4-butylpiperidine core structure is a privileged scaffold in medicinal

chemistry, giving rise to a diverse range of compounds with significant therapeutic potential,

particularly in the realm of neurological disorders. The continued exploration of its derivatives

holds great promise for the discovery of novel and effective treatments for a variety of human

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1281884?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

